
Revexepride
概要
説明
準備方法
レベキセプライドの合成には、重要な中間体の形成とその後の制御された条件下での反応を含むいくつかのステップが含まれます。詳細な合成経路と工業生産方法は、所有権が保護されており、公表されていません。 この化合物は、選択的活性化と官能基変換を含む一連の有機反応によって合成されていることが知られています .
化学反応の分析
レベキセプライドは、次のようなさまざまな化学反応を受けます。
酸化: 特定の条件下で酸化されて対応する酸化物を形成することができます。
還元: 還元反応は、レベキセプライドをその還元形に変換することができます。
置換: この化合物は、官能基が他の基に置き換えられる置換反応を受けることができます。
一般的な試薬と条件: 一般的な試薬には、酸化剤、還元剤、触媒が含まれます。条件は、目的の反応と生成物によって異なります。
科学研究への応用
レベキセプライドには、いくつかの科学研究への応用があります。
化学: 5-HT4受容体アゴニストとその相互作用を研究するためのモデル化合物として使用されます。
生物学: 消化管の運動に対する効果とその潜在的な治療的利点について調査されています。
医学: GERDやその他の消化器疾患の治療の可能性について研究されています。
科学的研究の応用
Revexepride has several scientific research applications:
Chemistry: Used as a model compound to study 5-HT4 receptor agonists and their interactions.
Biology: Investigated for its effects on gastrointestinal motility and its potential therapeutic benefits.
Medicine: Studied for its potential to treat GERD and other gastrointestinal disorders.
Industry: Utilized in the development of new prokinetic agents and related pharmaceuticals
作用機序
レベキセプライドは、消化管の運動の調節に関与する5-HT4受容体を選択的に活性化することにより、その効果を発揮します。これらの受容体の活性化は、消化管の筋肉の収縮を刺激する神経伝達物質であるアセチルコリンの放出を促進します。 これは、胃の排泄を改善し、GERDの症状を軽減することにつながります .
類似の化合物との比較
レベキセプライドは、その高い選択性と有効性により、5-HT4受容体アゴニストの中でユニークです。類似の化合物には以下が含まれます。
シサプリド: 別の5-HT4受容体アゴニストですが、より広範囲の受容体相互作用があります。
モサプリド: 機能は似ていますが、薬物動態が異なります。
レベキセプライドは、その標的化された作用とGERDの治療における潜在的な治療的利点により、研究および臨床の両方において貴重な化合物です。
類似化合物との比較
Revexepride is unique among 5-HT4 receptor agonists due to its high selectivity and efficacy. Similar compounds include:
Cisapride: Another 5-HT4 receptor agonist, but with a broader range of receptor interactions.
Mosapride: Similar in function but with different pharmacokinetic properties.
Tegaserod: Used for irritable bowel syndrome, with a different safety profile compared to this compound.
This compound stands out for its targeted action and potential therapeutic benefits in treating GERD, making it a valuable compound in both research and clinical settings.
生物活性
Revexepride, a selective 5-HT4 receptor agonist, has garnered attention for its potential therapeutic applications, particularly in the treatment of gastroesophageal reflux disease (GERD). This article delves into its biological activity, pharmacodynamics, clinical efficacy, and safety profiles based on diverse research findings.
Overview of this compound
This compound (CAS#: 219984-49-3) is primarily recognized for its role as a prokinetic agent. By stimulating the 5-HT4 receptors in the gastrointestinal tract, it enhances gastric motility and promotes gastric emptying. This mechanism is particularly beneficial for patients suffering from GERD who experience persistent symptoms despite proton pump inhibitor (PPI) therapy.
This compound acts as an agonist at the 5-HT4 receptor, which is involved in the modulation of gastrointestinal motility. The activation of these receptors leads to increased release of acetylcholine at the myenteric plexus, resulting in enhanced gastrointestinal contractions and improved gastric emptying rates .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied extensively:
- Absorption : Following oral administration, this compound exhibits rapid absorption with a time to reach maximum concentration of approximately 1.75 hours .
- Metabolism : It is predominantly metabolized by CYP3A4 (99.9%), with a minor contribution from CYP2D6 (0.1%). Notably, this compound also inhibits CYP3A4 in vitro with IC50 values ranging from 16 to 49 μM .
- Excretion : A Phase I study revealed that nearly 100% of radioactivity was recovered post-administration, with 38.2% excreted in urine and 57.3% in feces .
Clinical Efficacy
Several clinical trials have evaluated the effectiveness of this compound in managing GERD symptoms:
-
Phase II Studies : In a multicenter randomized controlled trial involving patients with GERD who had persistent symptoms on stable PPI therapy, this compound (0.5 mg three times daily) did not demonstrate significant improvements over placebo in terms of reflux events or symptom relief .
Characteristic This compound (n=34) Placebo (n=31) Total (n=65) Age (years) 43.8 (16.04) 45.8 (14.50) 44.8 (15.24) Female (%) 55.9 54.8 55.4 BMI (kg/m²) 25.2 (3.78) 26.4 (4.36) 25.8 (4.07) - Long-term Efficacy : Another trial assessed multiple doses (0.1 mg, 0.5 mg, and 2 mg three times daily) over an eight-week period but found no significant differences in regurgitation-free days compared to placebo .
Safety Profile
This compound is generally well-tolerated among patients:
- Adverse Events : Common treatment-emergent adverse events included gastrointestinal disorders such as diarrhea and headache . The incidence of adverse events was similar across treatment groups.
- Serious Adverse Events : Only one serious adverse event was reported during trials, underscoring the drug's safety profile .
特性
IUPAC Name |
4-amino-5-chloro-N-[[(3S,4S)-3-hydroxy-1-(3-methoxypropyl)piperidin-4-yl]methyl]-2,2-dimethyl-3H-1-benzofuran-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32ClN3O4/c1-21(2)10-15-18(23)16(22)9-14(19(15)29-21)20(27)24-11-13-5-7-25(12-17(13)26)6-4-8-28-3/h9,13,17,26H,4-8,10-12,23H2,1-3H3,(H,24,27)/t13-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUUNSGQVBGYQM-SUMWQHHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC(=C2N)Cl)C(=O)NCC3CCN(CC3O)CCCOC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(O1)C(=CC(=C2N)Cl)C(=O)NC[C@@H]3CCN(C[C@H]3O)CCCOC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176429 | |
Record name | Revexepride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219984-49-3 | |
Record name | Revexepride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219984493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Revexepride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REVEXEPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C63R2Y02M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。